molecular formula C21H36O3 B12416858 Pregnanetriol-d5

Pregnanetriol-d5

Cat. No.: B12416858
M. Wt: 341.5 g/mol
InChI Key: SCPADBBISMMJAW-FBIVPUAHSA-N
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Description

Pregnanetriol-d5 is a deuterium-labeled steroid compound, specifically a derivative of pregnanetriol. It is a metabolite of 17α-hydroxyprogesterone and is often used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) due to its stable isotope labeling . The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the pregnanetriol molecule, enhancing its stability and allowing for precise analytical measurements.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pregnanetriol-d5 typically involves the deuteration of pregnanetriol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform

    Temperature: Room temperature to slightly elevated temperatures

    Pressure: Atmospheric pressure or slightly elevated pressures to ensure efficient deuterium incorporation

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk deuteration: Using large quantities of deuterium gas and catalysts

    Purification: Employing chromatographic techniques to isolate the deuterated product

    Quality Control: Ensuring the purity and isotopic incorporation through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry

Chemical Reactions Analysis

Types of Reactions: Pregnanetriol-d5 undergoes various chemical reactions, including:

    Reduction: Further reduction to more saturated steroid derivatives

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents

    Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide)

Major Products:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of more saturated alcohols or hydrocarbons

    Substitution: Formation of halogenated or azido derivatives

Scientific Research Applications

Pregnanetriol-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in LC/MS for the quantification of steroid metabolites

    Biology: Employed in studies of steroid metabolism and hormone regulation

    Medicine: Utilized in diagnostic assays for congenital adrenal hyperplasia and other endocrine disorders

    Industry: Applied in the development of pharmaceuticals and in quality control processes for steroid-based drugs

Mechanism of Action

Pregnanetriol-d5 itself does not exert biological effects but serves as a tracer or internal standard in analytical applications. Its mechanism of action involves:

    Stable Isotope Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry

    Analytical Precision: Enhances the accuracy and reliability of analytical measurements by serving as a reference compound

Comparison with Similar Compounds

    Pregnanetriol: The non-deuterated form of Pregnanetriol-d5, used in similar applications but without the isotopic labeling

    Pregnanediol: Another metabolite of progesterone, used in clinical diagnostics and research

    Pregnenolone: A precursor in the biosynthesis of steroid hormones, used in studies of steroidogenesis

Uniqueness of this compound:

    Isotopic Labeling: The presence of deuterium atoms makes this compound unique, providing enhanced stability and precise analytical capabilities

    Analytical Applications: Its use as an internal standard in LC/MS sets it apart from non-deuterated analogs, offering improved accuracy in quantification

This compound is a valuable compound in various scientific fields, offering unique advantages due to its isotopic labeling and stability. Its applications in analytical chemistry, biology, medicine, and industry highlight its importance in modern research and diagnostics.

Properties

Molecular Formula

C21H36O3

Molecular Weight

341.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i6D2,12D2,15D

InChI Key

SCPADBBISMMJAW-FBIVPUAHSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C)([2H])[2H])O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

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